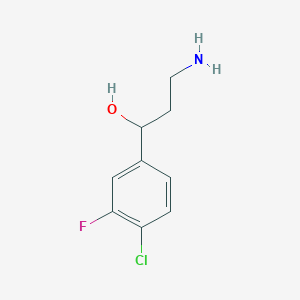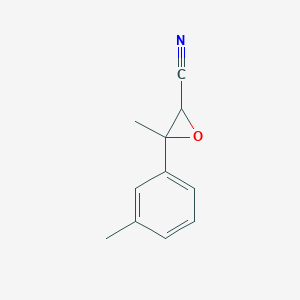![molecular formula C6H13NO2 B13199366 [(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)
[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is an organic compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms . This compound is characterized by the presence of two hydroxymethyl groups attached to the pyrrolidine ring, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine, such as pyrrolidine-2-one and pyrrolidine-2,5-diones .
Applications De Recherche Scientifique
[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The stereochemistry of the molecule also affects its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its antitumor properties.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Prolinol: A derivative with significant biological activity.
The uniqueness of this compound lies in its dual hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
[(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-7-6(5)4-9/h5-9H,1-4H2/t5-,6+/m1/s1 |
Clé InChI |
DXGXWWMWDFKZKB-RITPCOANSA-N |
SMILES isomérique |
C1CN[C@H]([C@H]1CO)CO |
SMILES canonique |
C1CNC(C1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
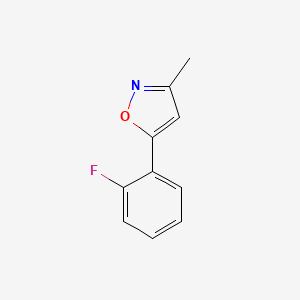
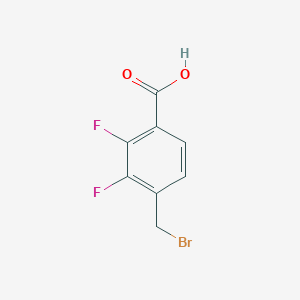
![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)
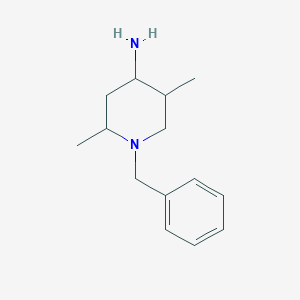
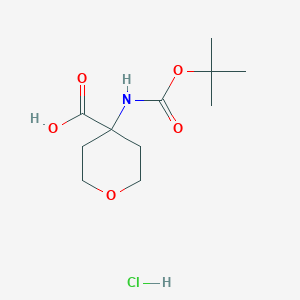
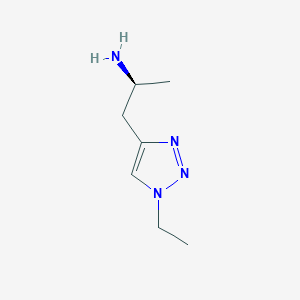
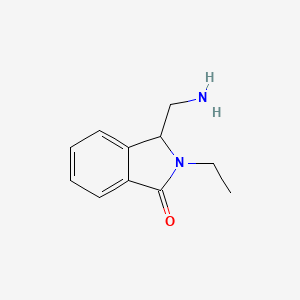
![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
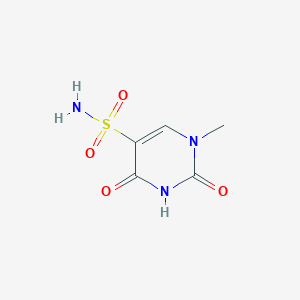

![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)
